

Technical Guide: Butyl 4- [(chloroacetyl)amino]benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Butyl 4- [(chloroacetyl)amino]benzoate
Cat. No.:	B1330269

[Get Quote](#)

CAS Number: 106214-24-8

Synonyms: N-(4-(butoxycarbonyl)phenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for **Butyl 4-[(chloroacetyl)amino]benzoate**. This guide synthesizes information from related compounds and general chemical principles to provide a comprehensive overview. All experimental protocols are illustrative and require optimization.

Introduction

Butyl 4-[(chloroacetyl)amino]benzoate is a chemical compound of interest in medicinal chemistry and drug development. Its structure, featuring a butyl ester of 4-aminobenzoic acid (a common scaffold in local anesthetics) and a reactive chloroacetyl group, suggests potential applications as a synthetic intermediate for creating more complex molecules with diverse biological activities. The chloroacetyl moiety can readily react with nucleophiles, allowing for the attachment of various functional groups and the construction of targeted libraries of compounds for screening.

Physicochemical Properties

Specific experimental data for **Butyl 4-[(chloroacetyl)amino]benzoate** is not readily available in the public domain. The following table provides estimated properties based on its constituent parts and data from the closely related compound, Butyl 4-aminobenzoate (CAS 94-25-7).

Property	Value	Source/Basis
CAS Number	106214-24-8	
Molecular Formula	C ₁₃ H ₁₆ ClNO ₃	
Molecular Weight	269.72 g/mol	[1]
Appearance	White to off-white solid (Predicted)	Based on similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.	Based on structural similarity to Butyl 4-aminobenzoate

Synthesis

A plausible synthetic route to **Butyl 4-[(chloroacetyl)amino]benzoate** involves the acylation of Butyl 4-aminobenzoate with chloroacetyl chloride.

Experimental Protocol: Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate

Materials:

- Butyl 4-aminobenzoate
- Chloroacetyl chloride

- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- Dissolve Butyl 4-aminobenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
- Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **Butyl 4-[(chloroacetyl)amino]benzoate**.

Diagram: Synthetic Workflow

[Click to download full resolution via product page](#)

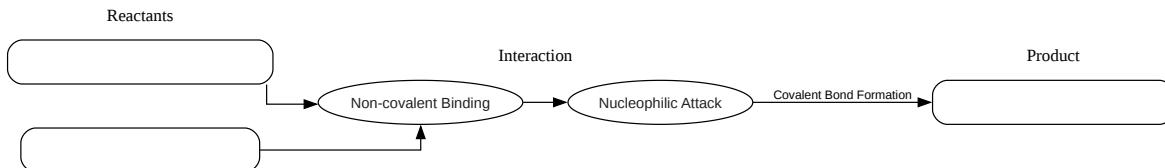
Caption: Synthetic workflow for **Butyl 4-[(chloroacetyl)amino]benzoate**.

Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Experimental Protocol: Analytical Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR and ^{13}C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the butyl chain, the aromatic ring protons, the amide proton, and the methylene protons of the chloroacetyl group.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy:
 - IR spectroscopy can be used to identify key functional groups, such as the ester carbonyl, the amide carbonyl, and the N-H bond.
- Purity Analysis (HPLC):
 - High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Butyl 4-[(chloroacetyl)amino]benzoate**, its structural features suggest several potential areas of investigation.

- Local Anesthetic Activity: The parent compound, Butyl 4-aminobenzoate (Butamben), is a known local anesthetic. It would be valuable to investigate if the chloroacetyl derivative retains this activity.
- Enzyme Inhibition: The reactive chloroacetyl group can act as an electrophile, making the compound a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, or histidine) in their active sites. This opens up possibilities for targeting a wide range of enzymes involved in various disease pathways.
- Anticancer Activity: Many chloroacetamide derivatives have been investigated for their anticancer properties. The mechanism often involves the alkylation of critical biomolecules in cancer cells.

Diagram: Potential Mechanism of Covalent Inhibition

[Click to download full resolution via product page](#)

Caption: Potential covalent inhibition mechanism.

Conclusion

Butyl 4-[(chloroacetyl)amino]benzoate is a compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward, and its reactive handle allows for the creation of diverse molecular libraries. Further research is warranted to elucidate its physicochemical properties, optimize its synthesis, and explore its biological activities. The information provided in this guide serves as a foundation for researchers to design and execute studies on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BUTYL 4-[(CHLOROACETYL)AMINO]BENZOATE | 106214-24-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Butyl 4-[(chloroacetyl)amino]benzoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1330269#butyl-4-chloroacetyl-amino-benzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com